(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Overview
Description
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the following steps :
Formation of the Benzothiazole Core: The initial step involves the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one by reacting 2-aminothiophenol with bromine in the presence of a suitable solvent.
Allylation: The next step is the allylation of the benzothiazole core using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Group: The final step involves the condensation of the allylated benzothiazole with 2,2-diphenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines or alcohols.
Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and catalysts like copper(I) iodide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, showing cytotoxic activity against various cancer cell lines. It is also explored for its antimicrobial and anti-inflammatory activities.
Material Science: Benzothiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . It can also inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound, known for its anticancer and antimicrobial properties.
1,2,3-Triazole Derivatives: These compounds share similar biological activities and are used in medicinal chemistry for their anticancer and antimicrobial properties.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2OS/c1-2-15-27-20-14-13-19(25)16-21(20)29-24(27)26-23(28)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h2-14,16,22H,1,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYFJTDTTFONNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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